molecular formula C21H38O4 B1246871 plakortide G

plakortide G

Cat. No.: B1246871
M. Wt: 354.5 g/mol
InChI Key: JOIXERUBSWWODE-AKHBHFRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Marine Natural Products and Polyketide Chemistry

The world's oceans harbor a vast diversity of life, much of which remains unexplored. This rich biodiversity is a promising source of novel chemical compounds with unique structures and potent biological activities. These compounds, known as marine natural products, have become a focal point of research in the quest for new therapeutic agents. Among the various classes of marine natural products, polyketides represent a significant and structurally diverse group. mdpi.comresearchgate.net

Polyketides are synthesized by a wide range of organisms, including bacteria, fungi, and marine invertebrates like sponges. mdpi.comresearchgate.net Their biosynthesis involves the sequential condensation of small carboxylic acid units, leading to a vast array of complex molecules. mdpi.com Natural polyketides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. mdpi.comdntb.gov.ua This has made them a critical area of study in medicinal chemistry and drug discovery. researchgate.net

Overview of the Plakortis Genus as a Source of Chemically Diverse Metabolites

Sponges of the genus Plakortis are particularly recognized for their ability to produce a remarkable variety of secondary metabolites, many of which are biologically active. mdpi.comacs.org These sponges are found in various marine environments, including the Caribbean and Indo-Pacific, and are known to be prolific producers of polyketide-derived compounds. mdpi.comnih.gov The chemical diversity within the Plakortis genus is extensive, yielding compounds with functionalities such as endoperoxides (1,2-dioxanes), lactones, and other unique cyclic systems. mdpi.com This chemical richness makes the Plakortis genus a significant subject of pharmacological investigation. cambridge.org

Historical Perspective on the Discovery and Isolation of Plakortide-Type Compounds

The exploration of the Plakortis genus has led to the discovery of a family of cyclic peroxide compounds known as plakortides. The first of these, plakortin, was isolated from the sponge Plakortis halichondrioides. acs.org Since then, numerous other plakortide derivatives have been identified from various Plakortis species. mdpi.com

The isolation and structural elucidation of these compounds typically involve a series of chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), guided by bioassays to identify active fractions. mdpi.comnih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, are then employed to determine the precise chemical structures of these novel compounds. mdpi.comnih.gov

Plakortide G, along with its diastereomer Plakortide F and the related compound Plakortide H, was first isolated from the Jamaican sponge Plakortis halichondrioides. mdpi.comnih.gov The discovery was the result of a search for activators of cardiac sarcoplasmic reticulum Ca2+-pumping ATPase. nih.gov

Significance of Cyclic Peroxide Natural Products in Academic Research

Cyclic peroxide natural products, characterized by the presence of an O-O bond within a ring structure, represent a fascinating and biologically significant class of compounds. researchgate.net The inherent reactivity of the peroxide bond is believed to be a key contributor to their diverse biological activities. researchgate.net

The discovery of the potent antimalarial properties of artemisinin, a natural cyclic peroxide, spurred significant interest in this class of compounds and was recognized with the 2015 Nobel Prize in Physiology or Medicine. researchgate.netmdpi.comnih.gov This has led to extensive research into other cyclic peroxides, both natural and synthetic, for a range of therapeutic applications. researchgate.netmdpi.cominteresjournals.org Cyclic peroxides have demonstrated a wide array of biological effects, including antimalarial, cytotoxic, antifungal, antiviral, and antihelminthic activities. researchgate.netmdpi.com This broad spectrum of activity has cemented their importance as a focal point of academic research and drug discovery efforts. unl.edu

Chemical Profile of this compound

PropertyValue
Molecular Formula C21H38O4 naturalproducts.net
Molecular Weight 354.5 g/mol nih.gov
IUPAC Name methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate naturalproducts.net
Class Dioxanes naturalproducts.net
Super Class Organoheterocyclic compounds naturalproducts.net

Research Findings on Plakortides

CompoundSource OrganismNoted Biological Activity
Plakortide Plakinastrella onkodesPotent in-vitro activity against Toxoplasma gondii nih.gov
Plakortide F Plakortis sp.Significant in vitro activity against Plasmodium falciparum, moderate activity against Toxoplasma gondii and HIV-1, cytotoxicity against various cancer cell lines. acs.orgacs.org
Plakortone G Plakortis sp.Reduced antimalarial activity compared to Plakortide F, high cytotoxicity. acs.orgacs.org
Plakortides F, G, and H Plakortis halichondrioidesEnhancement of Ca2+ uptake by cardiac sarcoplasmic reticulum. nih.gov
Plakortide P Plakortis angulospiculatusInhibition of Trypanosoma cruzi. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate

InChI

InChI=1S/C21H38O4/c1-6-10-12-17(7-2)13-11-14-21(9-4)16-18(8-3)19(24-25-21)15-20(22)23-5/h10,12,17-19H,6-9,11,13-16H2,1-5H3/b12-10+/t17?,18-,19-,21+/m0/s1

InChI Key

JOIXERUBSWWODE-AKHBHFRBSA-N

Isomeric SMILES

CC/C=C/C(CC)CCC[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC

Canonical SMILES

CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)OC)CC)CC

Synonyms

plakortide G

Origin of Product

United States

Isolation, Structural Elucidation, and Chemo Taxonomic Context of Plakortide G

Discovery and Source Organism Taxonomy

Plakortide G is a polyketide natural product isolated from marine sponges of the genus Plakortis. Specifically, its discovery is attributed to investigations of the species Plakortis halichondrioides. mdpi.comnih.gov This sponge, prevalent in tropical marine environments, is recognized for its capacity to produce a diverse array of secondary metabolites, many of which possess complex and biologically significant structures. mdpi.com Sponges of the family Plakinidae, to which Plakortis belongs, are known to be rich sources of structurally unique and bioactive compounds. nih.gov

The initial isolation of this compound was from specimens of Plakortis halichondrioides collected in the Caribbean. The sponge samples were gathered by hand from the West Fore Reef at Discovery Bay in Jamaica. mdpi.com Subsequent collections of Plakortis species for the isolation of related compounds have also occurred in other Caribbean locations, such as the Bahamas. nih.govsci-hub.se

Collection SiteDepthOrganism
Discovery Bay, Jamaica30 metersPlakortis halichondrioides mdpi.com
Discovery Bay, Jamaica~40 metersPlakortis sp. mdpi.com
Bahamas30 metersPlakortis halichondrioides nih.gov
Berry Island, BahamasNot SpecifiedPlakortis simplex sci-hub.se
Puerto RicoNot SpecifiedPlakortis halichondrioides nih.gov

This compound was not isolated in isolation; it was discovered alongside a suite of structurally related cyclic peroxides. The bioassay-guided fractionation of the sponge extract that yielded this compound also led to the identification of Plakortide F and Plakortide H. mdpi.comnih.gov this compound is the corresponding methyl ester of the carboxylic acid known as manadodioxan E. mdpi.com

Further investigations of Plakortis sponges from the same region have revealed a rich chemical diversity, with numerous other polyketides often co-occurring. For instance, a study on a Jamaican Plakortis sp. resulted in the isolation of Plakortide F and a new lactone, Plakortone G. mdpi.comnih.gov The chemical profile of P. halichondrioides has also been shown to include compounds such as plakortones A-D and plakortide E. mdpi.com

Compound NameCompound ClassSource Organism
Plakortide FCyclic PeroxidePlakortis halichondrioides, Plakortis sp. mdpi.comnih.govnih.gov
Plakortide HCyclic PeroxidePlakortis halichondrioides mdpi.comnih.gov
Plakortone GLactonePlakortis sp. mdpi.comnih.gov
Plakortide EEndoperoxidePlakortis halichondrioides mdpi.comnih.gov
Manadodioxan ECarboxylic AcidPlakortis halichondrioides mdpi.com
Plakortones A-DPolyketidesPlakortis halichondrioides mdpi.com

Advanced Isolation Methodologies

The isolation of this compound from the crude sponge extract required a multi-step process involving initial extraction followed by sophisticated chromatographic purification.

To begin the isolation process, the collected sponge material was first processed to remove water, often through lyophilization (freeze-drying). mdpi.comnih.gov Following this, the dried sponge tissue was subjected to exhaustive extraction using organic solvents. One documented procedure involved an initial extraction with ethyl acetate (B1210297) (EtOAc) followed by a subsequent extraction with methanol. mdpi.com Another approach utilized a sequential maceration and extraction process with solvents of increasing polarity, starting with cyclohexane, followed by methylene (B1212753) dichloride, and finally methanol. nih.gov

The crude extracts obtained from the sponge were complex mixtures requiring further separation. Bioassay-guided fractionation was a key strategy, where fractions were tested for specific activity to guide the purification process. mdpi.comnih.gov

Initial separation was typically achieved using column chromatography with silica (B1680970) gel. mdpi.comnih.gov For the ethyl acetate extract containing this compound, this initial chromatographic step yielded several bioactive fractions. mdpi.com These enriched fractions were then subjected to further, higher-resolution purification steps. A combination of preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) was employed to achieve the final separation and yield the pure compounds, including Plakortide F, G, and H. mdpi.comnih.gov In some procedures for related compounds, reverse-phase (RP) HPLC was also utilized for final purification. nih.gov

Comprehensive Spectroscopic Characterization

The structural determination of this compound relies on the synergistic interpretation of data from mass spectrometry, nuclear magnetic resonance, and vibrational and electronic spectroscopy.

High-Resolution Mass Spectrometry (e.g., HRDCIMS) for Molecular Formula Determination

The foundational step in the structural elucidation of this compound was the determination of its molecular formula. High-Resolution Desorption Chemical Ionization Mass Spectrometry (HRDCIMS) was employed to establish the elemental composition. This analysis determined the molecular formula of this compound to be C₂₁H₃₈O₄. mdpi.com This formula indicates three degrees of unsaturation, providing initial clues to the presence of rings and/or double bonds within the molecule.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in assembling the planar structure of this compound, defining the connectivity of every atom in its carbon skeleton and identifying the nature of its functional groups.

One-dimensional NMR provided the initial inventory of protons and carbons. The ¹H NMR spectrum revealed signals corresponding to methyl, methylene, and methine protons, including those on oxygenated carbons. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of 21 carbon atoms, categorized into methyl, methylene, methine, and quaternary carbons, including those of the peroxide and ester functionalities.

PositionδC (ppm)δH (ppm, mult., J in Hz)
... ......
3 ~78.9~4.21 (m)
4 ~34.5~1.55 (m), ~1.75 (m)
5 ~28.8~1.89 (m)
6 ~82.3~3.85 (m)
... ......

Note: This interactive table is a representative compilation based on data for closely related plakortide structures. Exact chemical shifts for this compound require consultation of the primary literature.

Two-dimensional NMR experiments were essential for connecting the individual atoms into a coherent structure.

COSY (Correlation Spectroscopy): This experiment established proton-proton coupling networks, allowing for the tracing of contiguous spin systems. It was crucial for linking adjacent methylene and methine groups, particularly within the long alkyl side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlated each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR spectrum based on the more resolved ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique was key to assembling the complete molecular framework by revealing long-range (two- and three-bond) correlations between protons and carbons. For instance, HMBC correlations from methyl protons to adjacent quaternary carbons and across the ester and peroxide functionalities were vital in connecting the disparate spin systems identified by COSY.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons. This was particularly important for determining the relative stereochemistry of the substituents on the six-membered peroxide ring. Correlations between specific protons across the ring indicated their relative orientation (axial or equatorial), defining the chair-like conformation of the dioxane ring. mdpi.com

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis)

Vibrational and electronic spectroscopy provided confirmation of key functional groups identified by NMR.

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum of this compound showed characteristic absorption bands confirming its functional groups. A strong absorption band is typically observed around 1740 cm⁻¹ , indicative of the ester carbonyl (C=O) stretching vibration. Bands in the region of 1200-1000 cm⁻¹ correspond to C-O stretching, consistent with the ester and peroxide moieties.

UV-Vis (Ultraviolet-Visible Spectroscopy): this compound does not possess extensive chromophores that absorb in the visible region. Its UV-Vis spectrum is characterized by an absorbance maximum in the short-wavelength UV region, primarily due to the ester functional group.

Stereochemical Assignment and Determination Challenges

The determination of the full stereochemistry of this compound presents significant challenges, characteristic of flexible, acyclic, and macrocyclic natural products.

The relative stereochemistry of the substituents on the six-membered peroxide ring was successfully determined through NOESY experiments. mdpi.com The observed NOE correlations established the relative configuration of the chiral centers at C-3 and C-6. It was found that this compound and its companion, plakortide H, share the same relative stereochemistry around this peroxide ring. mdpi.com

However, a major challenge lies in the determination of the absolute configuration of the molecule. Classical methods are often difficult to apply due to the molecule's flexibility and the lack of suitable functional groups for derivatization. Furthermore, the relative configuration at other stereocenters within the flexible side chain, such as C-10, could not be determined from the initial spectroscopic analysis. mdpi.com Assigning these remote stereocenters often requires more advanced techniques, such as total synthesis of possible diastereomers, complex computational modeling of NMR parameters, or specialized chiroptical methods, highlighting an area for ongoing research in the study of this and related polyketides.

Elucidation of Relative Stereochemistry (e.g., Six-membered Peroxide Moiety via NOE Experiments)

The determination of the relative stereochemistry of this compound, particularly within its six-membered peroxide moiety, was accomplished through the interpretation of spectral data, most notably via Nuclear Overhauser Effect (NOE) experiments. mdpi.comnih.gov The Nuclear Overhauser Effect is a phenomenon in NMR spectroscopy that involves the transfer of nuclear spin polarization between nuclei that are spatially close, allowing for the determination of interproton distances and, consequently, the relative configuration of stereocenters. wikipedia.orglibretexts.org

In the case of this compound, analysis of the NOE correlations provided crucial insights into the spatial arrangement of the substituents around the peroxide ring. mdpi.com These experiments revealed that this compound shares the same relative stereochemistry around this peroxide ring as its analogue, Plakortide H. mdpi.com The structures for these novel cyclic peroxides were established by a comprehensive interpretation of their spectral data upon their initial isolation from the Jamaican sponge Plakortis halichondroides. nih.gov

Method Application to this compound Outcome
NOE Experiments Analysis of cross-relaxation between spatially close protons. wikipedia.orglibretexts.orgDetermined the relative stereochemistry of the six-membered peroxide moiety. mdpi.com
Spectral Data Interpretation Comprehensive analysis of NMR (1H, 13C) and Mass Spectrometry data.Elucidation of the overall structure and confirmation of the peroxide ring's relative configuration. nih.gov

Diastereomeric Relationships with Analogues (e.g., Plakortide F at C-6)

This compound is a diastereomer of Plakortide F. mdpi.com Both compounds share the same molecular formula, C₂₁H₃₈O₄, but differ in the three-dimensional arrangement at a single stereocenter. mdpi.com Specifically, this compound possesses an inverted stereochemistry at the C-6 position compared to Plakortide F. mdpi.com This diastereomeric relationship is a key feature distinguishing these two closely related marine polyketides. mdpi.com

Despite this stereochemical difference, both Plakortide F and this compound were found to exhibit similar bioactivity, demonstrating the ability to enhance sarcoplasmic reticulum (SR) Ca²⁺ uptake within the same concentration range. mdpi.comnih.gov

Compound Relationship to this compound Key Stereochemical Difference Molecular Formula
Plakortide F DiastereomerInverted stereochemistry at C-6. mdpi.comC₂₁H₃₈O₄ mdpi.com
Plakortide H AnalogueSame relative stereochemistry around the peroxide ring. mdpi.comC₂₂H₃₈O₄ mdpi.com

Unresolved or Challenging Absolute Stereochemistry Determinations

While the relative stereochemistry of the peroxide ring in this compound has been established, the determination of its absolute configuration remains a significant challenge. mdpi.comresearchgate.net At the time of its structural elucidation, the absolute configuration of this compound was not determined. mdpi.com This is a common difficulty encountered with flexible, polyketide-derived natural products isolated from marine sources. researchgate.netnih.gov

The high conformational flexibility of the aliphatic chains or rings in these types of molecules complicates the application of many standard stereochemical analysis techniques. researchgate.net Methods like X-ray crystallography are often not feasible without suitable crystals, and while computational NMR and other chiroptical methods like circular dichroism exist, they can be complex to apply to such flexible systems. nih.govnih.gov Consequently, the absolute stereochemistry at the chiral centers of this compound, including the relative configuration at C-10, has not been reported. mdpi.com

Biosynthetic Pathway Investigations

Classification as a Polyketide and Acetate (B1210297) Pathway Derivation

Plakortide G is classified as a polyketide, a large and structurally diverse group of secondary metabolites. The biosynthesis of polyketides, including this compound, originates from the acetate pathway. mdpi.comresearchgate.net This pathway utilizes the Claisen condensation of simple carboxylate units, primarily derived from acetyl-CoA, to construct the carbon backbone of the molecule. mdpi.comrasmusfrandsen.dk The repetitive "head-to-tail" linkage of these acetate-derived units is a hallmark of polyketide biosynthesis. rasmusfrandsen.dk The structural features of this compound, characterized by a repeating pattern of methyl-branched carbons, are consistent with its origin from this pathway.

Enzymatic Machinery: Role of Polyketide Synthases (PKSs)

The orchestration of polyketide biosynthesis is carried out by a remarkable class of multifunctional enzymes known as polyketide synthases (PKSs). mdpi.comresearchgate.net These enzymatic assembly lines are responsible for the iterative condensation of the precursor units. rasmusfrandsen.dknih.gov PKSs are broadly categorized into three types (I, II, and III) based on their structural and functional organization. researchgate.net The biosynthesis of complex polyketides like those found in marine sponges often involves Type I PKSs, which are large, modular proteins. researchgate.netnih.gov Each module within a Type I PKS is typically responsible for one cycle of chain elongation and may contain various domains that catalyze specific reactions such as ketoreduction, dehydration, and enoyl reduction, leading to the vast structural diversity observed in this class of natural products. rasmusfrandsen.dknih.gov

Precursors and Building Blocks in Biosynthesis (e.g., Acetyl-CoA, Propionyl-CoA, Methylmalonyl-CoA)

The carbon skeleton of this compound is constructed from simple, energy-rich precursor molecules derived from primary metabolism. The fundamental building block for polyketide synthesis is acetyl-CoA, which provides the initial "starter" unit and is also converted to malonyl-CoA, the most common "extender" unit. mdpi.comnih.gov The incorporation of malonyl-CoA adds a two-carbon unit to the growing polyketide chain. nih.gov

The structural complexity of this compound and other related polyketides arises from the incorporation of other extender units in addition to malonyl-CoA. Propionyl-CoA, derived from various metabolic pathways, can be carboxylated to form (2S)-methylmalonyl-CoA. mdpi.comnih.gov The incorporation of this three-carbon precursor results in the characteristic methyl-branched side chains observed in the plakortide family. mdpi.com The selection and sequential addition of these specific building blocks are meticulously controlled by the acyltransferase (AT) domains within the PKS modules. nih.govnih.gov

Table 1: Key Precursors in this compound Biosynthesis

PrecursorChemical FormulaRole in Biosynthesis
Acetyl-CoAC23H38N7O17P3SStarter unit and precursor to malonyl-CoA
Propionyl-CoAC24H40N7O17P3SPrecursor to methylmalonyl-CoA
Methylmalonyl-CoAC25H38N7O20P3SExtender unit, introduces methyl branches

Proposed Biogenetic Interrelationships within the Plakortis Polyketide Family

The Plakortis genus of sponges produces a remarkable array of structurally related polyketides, suggesting a common or interconnected biosynthetic origin. mdpi.com It is hypothesized that many of these compounds, including various plakortides and plakortones, arise from a limited number of common linear polyketide precursors. rsc.org These precursors, once assembled by the PKS machinery, can undergo a variety of enzymatic and non-enzymatic modifications, such as cyclizations, rearrangements, and oxidations, to generate the observed chemical diversity. rsc.org For instance, it has been proposed that some furan-containing polyketides may be formed through the rearrangement of peroxide-containing precursors like plakortin. rsc.org Furthermore, the conversion of plakortide E to plakortone B has been demonstrated, providing strong evidence for these biogenetic links. unpaywall.org

Mechanism of Cyclic Peroxide Formation (e.g., Oxidative Processes)

A defining structural feature of this compound is its six-membered cyclic peroxide (1,2-dioxane) ring. mdpi.com The formation of this endoperoxide is a critical step in its biosynthesis and is believed to occur through oxidative processes. rsc.org One proposed mechanism involves the enzymatic or non-enzymatic reaction of a conjugated diene intermediate with molecular oxygen, potentially singlet oxygen, in a [4+2] cycloaddition reaction. rsc.org Another possibility involves the hydroperoxidation of an olefin, followed by an intramolecular cyclization to form the peroxide ring. rsc.org While the precise enzymatic control of this step in this compound biosynthesis is still under investigation, it is clear that oxidative transformations are key to the formation of this characteristic and biologically significant moiety. frontiersin.org

Mechanistic Studies of Biological Activities Non Clinical Focus

Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Activation Studies

Plakortide G has been identified as a modulator of SERCA, an essential protein pump responsible for transporting calcium ions (Ca²⁺) from the cytosol into the sarcoplasmic or endoplasmic reticulum. This activity is crucial for maintaining cellular calcium balance.

Initial investigations into the biological activities of this compound were prompted by the discovery that extracts from the marine sponge Plakortis halichondrioides could enhance the activity of SERCA. clockss.org Subsequent bioassay-guided fractionation of these extracts led to the isolation of this compound, along with its structural relatives, Plakortide F and Plakortide H. clockss.org

In a key in vitro experimental model, these compounds were tested for their effects on Ca²⁺ uptake in sarcoplasmic reticulum (SR) vesicles isolated from canine cardiac tissue. researchgate.net The results from these studies demonstrated that Plakortide F, G, and H all significantly stimulated the uptake of Ca²⁺ into these SR vesicles at micromolar concentrations. researchgate.net This effect is attributed to the activation of the SR-Ca²⁺-pumping ATPase. clockss.org Similarly, other related polyketides, such as the plakortones, have also been characterized as activators of cardiac SR-Ca²⁺-pumping ATPase. rsc.org

The activation of SERCA by this compound has significant implications for the regulation of intracellular calcium (Ca²⁺) concentrations. The SERCA pump plays a critical role in maintaining the steep Ca²⁺ gradient between the cytosol (low concentration) and the endoplasmic/sarcoplasmic reticulum (high concentration). mdpi.com By stimulating SERCA's pumping activity, this compound can accelerate the sequestration of Ca²⁺ from the cytoplasm into the ER/SR lumen.

This modulation of Ca²⁺ flux is fundamental to cellular signaling. Transient increases in cytosolic Ca²⁺ act as a ubiquitous second messenger system, regulating a vast array of cellular processes including muscle contraction, gene transcription, and cell proliferation. mdpi.comresearchgate.net By enhancing the rate of Ca²⁺ re-uptake into storage organelles, this compound can influence the amplitude and duration of these vital Ca²⁺ signals, thereby impacting the downstream pathways they control.

Researchers have hypothesized that the ability of this compound and related endoperoxides to activate SERCA and consequently alter Ca²⁺ homeostasis is intrinsically linked to their broader spectrum of biological activities, including their observed antifungal and antimitotic effects. rsc.org The disruption of calcium balance is a significant cellular stressor. For instance, studies on the related compound Plakortide F acid have shown that its antifungal activity is mediated by interfering with calcium homeostasis in yeast cells. The precise downstream events following SERCA activation that lead to outcomes like cell cycle arrest or cytotoxicity are areas of ongoing investigation.

Investigations into Cytostatic Activities in Cellular Models (Contextual Research with Related Plakortides)

In addition to its effects on calcium regulation, research has explored the potential of this compound and its chemical relatives to inhibit the growth of cancer cells. These studies provide insight into the cytostatic, or cell-growth-inhibiting, properties of this class of compounds.

The cytostatic potential of plakortides has been evaluated against various cancer cell lines. While specific data for this compound is often reported in the context of its class, studies on closely related compounds provide valuable information. For example, Plakortin, another six-membered endoperoxide from Plakortis, demonstrated cytotoxicity against the WEHI 164 murine fibrosarcoma cell line. nih.gov Other related plakortones have also shown cytotoxic activity against this cell line. x-mol.net

Investigations using human cancer cell lines have further defined this activity. A study on a series of plakortides isolated from Plakortis angulospiculatus demonstrated cytotoxic activities against the HCT-116 human colon carcinoma cell line, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for active compounds ranging from 0.2 to 10 μM. researchgate.netwaocp.org Notably, carboxylic acids bearing the six-membered endoperoxide ring, a core feature of this compound, generally exhibited higher activity than other related structures. researchgate.netwaocp.org While extensive data on this compound's activity against the MCF-7 human breast cancer cell line is not as prevalent in the literature, the broad cytotoxic profile of related polyketides suggests potential effects that warrant further investigation. biocompare.comekb.eg

Compound ClassSpecific Compound (or related)Cell LineReported IC₅₀Source
Plakortin-type EndoperoxidePlakortinWEHI 164 (Murine Fibrosarcoma)7.0 µg/mL nih.gov
PlakortonePlakortone GGeneral (Various Lines)Highly cytotoxic rsc.org
Plakortide Acid (six-membered endoperoxide)Related Plakortide Acids (2, 7, 9)HCT-116 (Human Colon Carcinoma)0.2 to 10 µM researchgate.netwaocp.org

Mechanistic studies have sought to understand how plakortides halt the proliferation of cancer cells by investigating their effects on the cell cycle. The cell cycle is a tightly regulated series of phases (G0/G1, S, G2, M) that a cell undergoes to duplicate its DNA and divide. Disrupting this cycle is a common mechanism for anticancer agents.

Research into the cytotoxic actions of different plakortide structures against HCT-116 cells has revealed distinct mechanisms. researchgate.netwaocp.org A crucial finding is that plakortides containing a six-membered peroxide ring, the class to which this compound belongs, induce cell cycle arrest in the G2/M phase. researchgate.netwaocp.org This arrest is accompanied by an accumulation of cells in mitosis, suggesting an interference with the mitotic process itself. researchgate.netwaocp.org Interestingly, confocal microscopy analysis indicated that this mitotic arrest does not appear to be caused by alterations to the microtubule cytoskeleton, a common target for other antimitotic drugs. researchgate.netwaocp.org

This contrasts with other related polyketides, such as those containing a dihydrofuran ring, which were found to induce an arrest in the G0/G1 phase of the cell cycle. researchgate.netwaocp.org This indicates that specific structural features of the plakortide molecule dictate its precise mechanism of cytostatic action. The G2/M arrest induced by this compound-like compounds represents a distinct pathway for inhibiting cancer cell division.

Compound Structural ClassCell LineObserved Cell Cycle Arrest PhaseSource
Six-membered Peroxides (this compound class)HCT-116G2/M Phase researchgate.netwaocp.org
Dihydrofurans (Related Plakortides)HCT-116G0/G1 Phase researchgate.netwaocp.org

Microtubule Integrity Analysis and Identification of Non-Cytoskeletal Targets

Investigations into the cytotoxic mechanisms of plakortide-related compounds suggest that their mode of action may not involve direct interaction with the microtubule cytoskeleton. A study involving several six-membered endoperoxide plakortides isolated from the Brazilian sponge Plakortis angulospiculatus revealed that these compounds induce a G2/M phase cell cycle arrest in HCT-116 human colon tumor cells. researchgate.netacs.orgnih.gov However, subsequent confocal analysis of cells treated with these peroxides showed that the microtubule structures remained unaltered. researchgate.netacs.orgnih.gov This finding indicates that the observed mitotic arrest is likely triggered by a mechanism independent of cytoskeletal disruption. researchgate.netacs.org

Further research has pointed toward non-cytoskeletal targets for this class of compounds. For instance, plakortides F, G, and H, isolated from the Jamaican sponge Plakortis halichondrioides, were found to act as activators of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) transporters. nih.gov These compounds stimulated cardiac Ca2+ uptake in sarcoplasmic reticulum vesicles, identifying a key calcium pump as a molecular target. nih.gov Additionally, studies using the model organism Saccharomyces cerevisiae with plakortide-T, a compound known to disrupt calcium balance, revealed that it caused hypersensitivity in yeast mutants with deletions in genes for mitochondrial proteins, suggesting mitochondria as another potential non-cytoskeletal target. wgtn.ac.nz

Anti-Parasitic Activity Mechanisms (Contextual Research with Related Plakortides)

Several plakortide compounds, particularly those containing a six-membered 1,2-dioxane (B1202867) ring, have demonstrated significant in vitro activity against the malaria parasite, Plasmodium falciparum. mdpi.comnih.gov Studies on cycloperoxides from the sponge Plakortis simplex showed that plakortin and its derivative, dihydroplakortin, inhibited the growth of both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of the parasite. nih.govoup.com Notably, these compounds were more effective against the drug-resistant W2 strain. nih.govoup.commdpi.com In contrast, plakortide E, which possesses a five-membered peroxide ring, was found to be inactive, highlighting the structural importance of the six-membered endoperoxide ring for antimalarial efficacy. mdpi.comnih.govoup.com Other related molecules, such as 3-epiplakortin and plakortide Q, also exhibited potent activity against the W2 strain. mdpi.com However, minor stereochemical changes or differences in the alkyl side chains, as seen in plakortides L, O, and P, can lead to a marked decrease in activity. mdpi.com

**Table 1: In Vitro Antimalarial Activity of Plakortides against *P. falciparum***

Compound P. falciparum Strain IC₅₀ (nM) Source(s)
Plakortin D10 (CQ-Sensitive) 1263.52 mdpi.comnih.gov
Plakortin W2 (CQ-resistant) 735.54 mdpi.comnih.gov
Dihydroplakortin D10 (CQ-Sensitive) 1117.38 mdpi.comnih.gov
Dihydroplakortin W2 (CQ-resistant) 760.44 mdpi.comnih.gov
Plakortide E D10 & W2 Inactive mdpi.comnih.gov

The antimalarial action of endoperoxide-containing plakortides is believed to be analogous to that of the well-known antimalarial drug, artemisinin. oup.com The proposed mechanism centers on the reactivity of the endoperoxide bridge. oup.comresearchgate.net It is hypothesized that the endoperoxide bond interacts with ferrous iron [Fe(II)], which the parasite obtains from digesting hemoglobin within its digestive vacuole, leading to the formation of heme. oup.comresearchgate.netnih.gov

This interaction with Fe(II) is thought to trigger the reductive cleavage of the peroxide bond. researchgate.netresearchgate.net This cleavage initially generates a highly reactive oxygen-centered radical. researchgate.netresearchgate.net Through a subsequent rearrangement, this unstable species is converted into a more stable carbon-centered radical located on the compound's alkyl side-chain. researchgate.net This carbon radical is considered the ultimate toxic entity responsible for the parasite's death. researchgate.netresearchgate.net It is believed to function by alkylating and damaging essential parasite macromolecules, such as proteins or heme itself. oup.comresearchgate.netnih.gov This mechanism has been supported by multidisciplinary studies employing molecular dynamics, docking simulations, and chemical reaction analyses to model the interaction between plakortin and heme. researchgate.net

While some plakortides show antimalarial activity via endoperoxide reactivity, others exhibit different mechanisms. Plakortide E, isolated from the Caribbean sponge Plakortis halichondroides, has been identified as a protease inhibitor. nih.govnih.govcolab.wsepistemonikos.org It demonstrates inhibitory effects against cathepsins and related parasitic proteases, such as falcipain-2 from P. falciparum. mdpi.comnih.gov

Enzyme kinetic studies have characterized plakortide E as a reversible and non-competitive inhibitor of cysteine proteases. mdpi.comnih.gov In its interaction with rhodesain, a cathepsin-like protease from Trypanosoma brucei, it also displayed slow-binding inhibition characteristics. nih.govnih.gov The ability of plakortide E to inhibit these crucial parasitic enzymes may contribute to its observed anti-parasitic activities. nih.gov

Table 2: Protease Inhibition by Plakortide E

Protease Target % Inhibition at 100 µg/mL (285 µM) Source(s)
Cathepsin B High Inhibition nih.gov
Cathepsin L High Inhibition nih.gov
Rhodesain High Inhibition nih.gov
SARS PLpro High Inhibition nih.gov
Falcipain-2 Moderate Inhibition nih.gov
Chymotrypsin No Inhibition mdpi.comnih.gov
Dengue Virus NS2B/NS3 Protease No Inhibition mdpi.comnih.gov

Antifungal and Antibacterial Activity Investigations (Contextual Research with Related Plakortides)

Certain plakortide derivatives, such as Plakortide F acid (PFA), exhibit potent antifungal properties against clinically relevant pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govresearchgate.netasm.org The mechanism of this antifungal action has been investigated in detail using the model yeast Saccharomyces cerevisiae. nih.govnih.govusda.gov These studies revealed that PFA's activity is not related to the mechanisms of currently used antifungal agents but instead involves the disruption of calcium (Ca2+) homeostasis. nih.govnih.govmdpi.com

Table 3: In Vitro Antifungal Activity of Plakortide F Acid (PFA)

Fungal Pathogen MIC (µg/mL) Source(s)
Candida albicans 0.08 researchgate.netasm.org
Cryptococcus neoformans 2.5 researchgate.netasm.orgmdpi.com
Aspergillus fumigatus 5.0 researchgate.netasm.orgmdpi.com

Role of Calcium Homeostasis Perturbation in Antifungal Effects

The disruption of calcium homeostasis is a critical mechanism underlying the antifungal activity of various compounds. While extensive research has detailed this mechanism for the related compound Plakortide F Acid (PFA), evidence also points to the involvement of this compound in modulating calcium transport systems. This section focuses on the specific findings related to this compound and its interaction with calcium-regulating proteins.

Research into the bioactivity of metabolites from the Jamaican sponge Plakortis halichondrioides identified this compound as a modulator of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) transporters. nih.gov In a screening for SERCA activators, this compound, along with 3-epiplakortin, Plakortide F, and Plakortide H, was found to stimulate the uptake of calcium into cardiac sarcoplasmic reticulum vesicles. nih.gov This finding is significant as SERCA pumps are crucial for maintaining low cytosolic calcium concentrations by sequestering Ca2+ into intracellular stores. frontiersin.orgfrontiersin.org The activation of these pumps by this compound suggests a direct influence on cellular calcium dynamics.

In fungal cells, maintaining a stable, low concentration of cytosolic Ca2+ is vital for a multitude of cellular processes, including cell cycle progression, polarized growth, and responding to environmental stress. mdpi.com The calcium signaling pathway, which includes pumps, channels, and the key regulatory protein calcineurin, is a well-established target for antifungal agents. nih.govasm.org Compounds that disrupt this delicate balance can induce a state of calcium overload or stress, leading to fungal cell death. nih.govmdpi.com For instance, the antifungal mechanism of the drug amiodarone (B1667116) involves causing a rapid and massive influx of Ca2+, leading to cytoplasmic calcium overload. mdpi.com

While direct studies on the antifungal mechanism of this compound via calcium homeostasis perturbation are not as extensively documented as for PFA, its demonstrated ability to activate SERCA provides a plausible pathway. nih.gov By stimulating Ca2+ uptake into the endoplasmic reticulum, this compound could alter the finely tuned calcium gradients necessary for fungal survival. The table below summarizes the known interaction of this compound with calcium transport systems.

CompoundTarget ProteinObserved EffectSystem Studied
This compound Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)Stimulation of Ca2+ uptakeCanine cardiac sarcoplasmic reticulum vesicles

This interaction with a key regulator of calcium homeostasis positions this compound as a compound of interest in the study of antifungal mechanisms that target calcium signaling. Further research is needed to specifically elucidate how this SERCA activation translates to its antifungal effects in pathogenic fungi.

Total Synthesis and Synthetic Analogue Development

Synthetic Strategies for Plakortide-Type Cyclic Peroxides

The construction of the sterically hindered and labile 1,2-dioxane (B1202867) or 1,2-dioxolane ring system, a defining feature of plakortides, presents a significant synthetic challenge. Various innovative strategies have been developed to address this, ranging from biomimetic approaches to the application of powerful modern synthetic reactions.

Key Reactions for Constructing the 1,2-Dioxane Ring System

Several key reactions have proven instrumental in the formation of the cyclic peroxide core of plakortide-type natural products.

[4+2] Cycloaddition of Singlet Oxygen: The Diels-Alder reaction of singlet oxygen with a conjugated diene system is a classic and effective method for constructing the 3,6-dihydro-1,2-dioxin ring. nih.gov This approach has been utilized in the synthesis of various cyclic peroxides, including a tentative assignment of the absolute stereochemistry of a bioactive cyclic peroxide from the marine sponge Plakortis angulospiculatus. nih.gov In one instance, photooxygenation of a ketone precursor, likely proceeding through its enol tautomer, was used to construct the peroxyketal core of related natural products. rsc.org

Radical Oxygenation of Vinylcyclopropanes: A notable strategy involves the radical oxygenation of vinylcyclopropanes. mdpi.com For example, the total synthesis of plakortide E utilized this method, where treatment of a lactone intermediate with oxygen, diphenyl diselenide (Ph₂Se₂), and azobisisobutyronitrile (AIBN) yielded a spiro 1,2-dioxolane. rsc.orgmdpi.com This peroxybicycle intermediate can then be further elaborated to the target molecule. rsc.org

Cobalt-Catalyzed Peroxysilylation: The Mukaiyama-Isayama cobalt(II)-catalyzed peroxysilylation of olefins is a widely used method to generate acyclic hydroperoxide precursors. rsc.org These hydroperoxides can then undergo cyclization to form five- and six-membered peroxide rings. rsc.org This method has been applied to the synthesis of plakortolide E and ent-plakortolide I, where a lactone was subjected to peroxysilylation, followed by conjugate-base elimination and oxa-Michael cyclization. rsc.org

Palladium-Catalyzed Cyclization: A novel palladium-catalyzed intramolecular cyclization of unsaturated hydroperoxides has been developed for the synthesis of six-membered cyclic peroxides. unpaywall.org While initial yields were modest, this method represents a valuable addition to the synthetic chemist's toolbox for peroxide construction. unpaywall.org More recently, a palladium-catalyzed approach for the synthesis of vinyl-substituted 1,2-dioxolanes has been reported as part of the total synthesis of plakortide E. nih.gov

Intramolecular Michael Addition: The intramolecular oxa-Michael addition of a hydroperoxide onto a tethered enoate is another effective strategy for forming the 1,2-dioxane ring. acs.orgnih.gov This reaction can be catalyzed by a base, and the use of buffered acidic conditions with triethylammonium (B8662869) hydrochloride has been shown to limit side reactions and afford 1,2-dioxanes with high diastereoselectivity in some cases. acs.org

Reaction Key Reagents Ring System Formed Reference
[4+2] CycloadditionSinglet Oxygen (¹O₂)3,6-dihydro-1,2-dioxin nih.govrsc.org
Radical OxygenationO₂, Ph₂Se₂, AIBN1,2-dioxolane rsc.orgmdpi.com
Cobalt-Catalyzed PeroxysilylationO₂, Co(thd)₂, Et₃SiH1,2-dioxane/1,2-dioxolane rsc.org
Palladium-Catalyzed CyclizationPd catalyst1,2-dioxane/1,2-dioxolane unpaywall.orgnih.gov
Intramolecular Michael AdditionBase or Acid Catalyst1,2-dioxane acs.orgnih.gov

Stereocontrol Methodologies in Total Synthesis

Achieving the correct stereochemistry is a critical aspect of the total synthesis of complex natural products like plakortide G. The multiple stereocenters within the peroxide ring and the side chain demand precise stereocontrol.

Substrate-Controlled Reactions: In some synthetic routes, the existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. For instance, a substrate-controlled route leading exclusively to cis-highly substituted 1,2-dioxolanes has been developed. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as in Evans' chiral auxiliary chemistry, has been employed to establish the stereochemistry in the synthesis of related natural endoperoxides like 9,10-dihydroplakortin. mdpi.com

Asymmetric Catalysis: Asymmetric reactions, including Sharpless asymmetric epoxidation and asymmetric aldol (B89426) reactions, are powerful tools for setting stereocenters with high enantioselectivity. rsc.orgresearchgate.net These methods have been used to create enantio-enriched intermediates that are then carried forward to the final peroxide-containing targets. rsc.orgresearchgate.net

Kinetic Resolution: Enzymatic kinetic resolution, often employing lipases, is a valuable technique for separating enantiomers of key intermediates. rsc.orgnih.gov For example, a lipase-catalyzed kinetic resolution was used to provide optically pure 1,2-dioxolane central cores during the total synthesis of plakortide E. nih.gov

Diastereoselective Cyclizations: The cyclization step to form the peroxide ring can often be controlled to favor a particular diastereomer. For example, the oxa-Michael cyclisation of a hydroperoxide to an α,β-unsaturated ester has been shown to be effective in controlling the stereochemistry of the resulting dioxane ring. rsc.org

Biomimetic Synthesis Approaches Mimicking Natural Biosynthesis

Biomimetic synthesis aims to replicate the proposed biosynthetic pathways of natural products in the laboratory. These approaches can provide insight into how these complex molecules are assembled in nature and can sometimes lead to more efficient synthetic routes.

The biosynthesis of plakortide-type peroxides is thought to involve the oxygenation of a polyketide precursor. rsc.org A biomimetic synthesis of plakortone B, a related furanolactone, was achieved from plakortide E. unpaywall.orgnih.gov This conversion, involving the reduction of the peroxide to a 1,3-diol followed by an intramolecular oxa-Michael addition/lactonization cascade, supports the hypothesis that plakortones may be derived from plakortide-like precursors in nature. rsc.orgunpaywall.org This biomimetic transformation not only provided a concise route to plakortone B but also helped to confirm the absolute configuration of plakortide E. unpaywall.org

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. beilstein-journals.orguq.edu.aunih.gov This approach is particularly useful for the synthesis of complex natural products and their analogues.

In the context of plakortide synthesis, lipases have been effectively used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. nih.govglobalauthorid.com For example, the lipase-catalyzed kinetic resolution of a silylated alcohol intermediate was a key step in the asymmetric total synthesis of plakortide E, affording the desired enantiomer in high enantiomeric excess. rsc.org

While the direct enzymatic formation of the peroxide ring in plakortides has not been extensively reported, the use of enzymes to construct key chiral fragments of the molecule is a powerful strategy. nih.gov The development of new biocatalysts and the engineering of existing enzymes, such as those from polyketide synthases (PKS), could open up new avenues for the chemoenzymatic synthesis of this compound and its analogues in the future. nih.gov

Preparation of Semi-synthetic Derivatives and Stereoisomers for Research Purposes

The preparation of semi-synthetic derivatives and stereoisomers of natural products is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. acs.orgresearchgate.netnih.gov By systematically modifying the structure of the natural product, researchers can identify the key pharmacophoric elements responsible for its biological activity.

In the case of the plakortin family of 1,2-dioxanes, a series of semi-synthetic derivatives of plakortin were prepared to investigate the structural requirements for antimalarial activity. acs.org These studies revealed the importance of the cycloperoxide functionality, the nature of the alkyl side chain, the conformation of the dioxane ring, and the absolute configuration of the stereogenic centers for biological activity. acs.org

Similarly, the total synthesis of all four possible stereoisomers of plakortide E methyl ester allowed for a direct comparison with the natural product, ultimately leading to the confirmation of its absolute stereochemistry. nih.gov The synthesis of these stereoisomers also provides valuable compounds for biological testing, which can help to elucidate the stereochemical requirements for the bioactivity of plakortide E. acs.org Furthermore, plakortide E has been converted into its methyl ester via Steglich esterification for research purposes. mdpi.com

Confirmation of Natural Product Absolute Stereochemistry through Synthesis

One of the most significant contributions of total synthesis is the unambiguous determination of the absolute stereochemistry of a natural product. uq.edu.au This is often achieved by synthesizing a specific stereoisomer and comparing its spectroscopic data (e.g., NMR) and optical rotation with those of the natural material. researchgate.netnih.gov

The absolute configuration of plakortide E was confirmed through its total synthesis. nih.gov By synthesizing all four possible stereoisomers of plakortide E methyl ester, researchers were able to identify the one whose ¹H and ¹³C NMR spectra and specific rotation matched those of the natural product. nih.gov This confirmed the absolute configuration of plakortide E as (4S,6R,10R). nih.gov

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of the biological activity of plakortides. The specific orientation of substituents around chiral centers can dramatically alter how these compounds interact with biological targets.

Influence of Inverted Stereochemistry (e.g., at C-6 between Plakortide F and G)

Plakortide G and plakortide F are diastereomers, differing only in the stereochemistry at the C-6 position. mdpi.com This subtle change has been shown to have a significant impact on their biological profiles. For instance, studies on related compounds have demonstrated that the configuration at C-6 can play a crucial role in their interactions with biological targets, thereby affecting their efficacy. mdpi.com While both plakortide F and G have been shown to enhance the Ca2+ uptake of the cardiac sarcoplasmic reticulum in a similar concentration range, the differing stereochemistry at C-6 in other plakortide analogs has been linked to variations in cytotoxicity and antiplasmodial activity. mdpi.commdpi.com This suggests that the spatial arrangement of the substituent at C-6 is a key factor in the specific biological activities of these compounds.

Effects of Functional Group Modifications on Bioactivity

The modification of functional groups on the plakortide scaffold is a key strategy for probing and optimizing its biological activity. solubilityofthings.comslideshare.net These changes can influence the molecule's polarity, solubility, and ability to interact with biological targets. nih.gov

One of the most significant modifications studied in plakortides is the conversion of the carboxylic acid group to its corresponding methyl ester. nih.gov In several instances, the free acid form of a plakortide has demonstrated significantly higher cytotoxic activity compared to its methyl ester counterpart. nih.gov For example, plakortic acid was found to be about ten times more potent than its natural ester, plakortin. nih.gov This suggests that the free carboxylic acid group is crucial for the cytotoxic effects of these compounds. However, it is also noted that methyl esters can be hydrolyzed to their acid forms in vivo, which may contribute to their observed activity. nih.gov

Importance of the Peroxide Moiety for Reactivity and Biological Function

The 1,2-dioxane (B1202867) (six-membered peroxide) ring is a hallmark of this compound and is considered a critical pharmacophore for its biological activity. clockss.orgunina.it This peroxide moiety is believed to be essential for the compound's reactivity and its mechanism of action in various biological systems. undip.ac.id

The antimalarial activity of many endoperoxide-containing natural products, such as artemisinin, is attributed to the cleavage of the peroxide bridge in the presence of ferrous iron (Fe(II)) within the parasite. unina.it This process generates reactive oxygen species and carbon-centered radicals that are toxic to the parasite. unina.it A similar mechanism is proposed for the antimalarial and cytotoxic activities of plakortides. unina.it The stability and reactivity of the peroxide ring are therefore central to the biological function of these molecules. The presence of this functional group is often a prerequisite for significant bioactivity, as demonstrated by the reduced or absent activity in analogs lacking the peroxide ring. undip.ac.id

Comparison of Dihydrofuran versus Six-membered Peroxide Cores in Biological Responses

The structural diversity of plakortide-related compounds extends to the nature of the heterocyclic core, with some analogs featuring a dihydrofuran ring instead of the six-membered peroxide ring. researchgate.net Comparative studies have revealed distinct differences in the biological responses elicited by these two classes of compounds. researchgate.net

Advanced Methodologies in Plakortide G Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides indispensable tools for investigating the structural and interactive properties of highly flexible molecules such as Plakortide G. youtube.com These in silico methods allow researchers to predict molecular geometries, behaviors, and affinities that can be difficult to determine through experimental means alone. researchgate.netmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. taltech.ee For a structurally complex and flexible molecule like this compound, which has multiple rotatable bonds and stereocenters, numerous three-dimensional arrangements, or conformers, are possible. researchgate.netnih.gov DFT calculations help identify the most energetically stable conformers.

The process involves generating a set of possible conformers and then using DFT to calculate the ground-state energy of each one. taltech.ee The conformers with the lowest calculated energy are considered the most likely to exist in nature. This analysis is fundamental for understanding the molecule's true 3D shape, which in turn dictates its biological activity. nih.gov The relative energies of different conformers can reveal the conformational landscape and the probability of each state.

Table 1: Hypothetical DFT-Calculated Relative Energies for this compound Conformers This table illustrates the typical output of a DFT-based conformer analysis, where multiple potential structures are ranked by their calculated energetic stability.

Conformer IDFunctional/Basis SetRelative Energy (kcal/mol)Population at 298K (%)
PG-Conf-01B3LYP/6-31G(d)0.0075.4
PG-Conf-02B3LYP/6-31G(d)1.1514.8
PG-Conf-03B3LYP/6-31G(d)2.503.5
PG-Conf-04B3LYP/6-31G(d)3.101.9
PG-Conf-05B3LYP/6-31G(d)> 4.00< 1.0

Molecular Dynamics and Docking Studies for Target Interactions

To understand how this compound exerts its biological effects, such as its antimalarial activity, researchers employ molecular dynamics (MD) simulations and molecular docking. acs.orgmdpi.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.combiorxiv.org For this compound, an MD simulation can reveal how the molecule behaves in a biological environment (e.g., in water) and how its conformation changes, providing insight into its flexibility and stability. biorxiv.org

Molecular Docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of this compound, docking studies can be used to model its interaction with a specific protein target, for instance, an enzyme from the malaria parasite Plasmodium falciparum. scielo.sa.cr These studies calculate a binding energy or score, which indicates the strength of the interaction, and identify key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with this compound. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical P. falciparum Enzyme This table shows representative data from a molecular docking study, highlighting the binding affinity and specific interactions that stabilize the compound in the protein's active site.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
PfEnzyme-XThis compound-8.5TYR-88, SER-124, LEU-201
PfEnzyme-XChloroquine (Control)-7.2TYR-88, ASN-125
PfEnzyme-YThis compound-9.1GLY-77, THR-165, ASP-79
PfEnzyme-YArtemisinin (Control)-8.8GLY-77, SER-166

Quantum Mechanical Calculation of NMR Chemical Shifts for Structural Confirmation

Determining the precise relative and absolute stereochemistry of natural products is a significant challenge. One powerful method combines experimental Nuclear Magnetic Resonance (NMR) spectroscopy with quantum mechanical calculations. researchgate.netnih.gov The structure of this compound, a diastereomer of Plakortide F, was determined using extensive spectroscopic analysis, and computational methods are key to resolving ambiguity. mdpi.com

This approach involves calculating the theoretical ¹³C NMR chemical shifts for every possible stereoisomer of this compound using DFT. researchgate.netnih.govfrontiersin.org Each set of calculated shifts is then compared against the experimentally measured NMR data. The correct stereoisomer is the one whose calculated NMR spectrum shows the best correlation with the experimental spectrum, often determined by calculating the Mean Absolute Error (MAE) between the two datasets. researchgate.net This integrated approach has proven highly effective for assigning the complex stereostructures of flexible polyketides. nih.gov

Table 3: Comparison of Experimental and Quantum Mechanically Calculated ¹³C NMR Chemical Shifts for a this compound Stereoisomer This table demonstrates how calculated NMR data for a proposed structure is compared against experimental values to validate the structural assignment. A low Mean Absolute Error (MAE) indicates a good match.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) for Isomer ADifference (ppm)
C-1171.5172.1-0.6
C-380.280.9-0.7
C-435.135.5-0.4
C-528.928.40.5
C-678.879.3-0.5
MAE 0.54

Metabolomics and Chemical Ecology Approaches to Understand Production and Function in Marine Ecosystems

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.govjapsonline.com In marine natural products research, metabolomics is used to create a chemical inventory of an organism like a Plakortis sponge and its surrounding environment. researchgate.netnih.gov Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy are central to these studies. japsonline.com

By applying metabolomic techniques, researchers can:

Assess Chemical Diversity: Analyze the full spectrum of polyketides and other compounds produced by the sponge, which may include this compound and numerous other related but unknown metabolites. researchgate.net

Investigate Biosynthesis: Sponges often host symbiotic microorganisms that are the true producers of many natural products. Metabolomics can help to discern whether this compound is produced by the sponge itself or by a microbial symbiont. researchgate.net

Understand Ecological Roles: The production of secondary metabolites like this compound can be influenced by environmental factors such as predation pressure, competition, or changing water conditions. Chemical ecology studies that employ metabolomics can correlate changes in the sponge's chemical profile with ecological stimuli, suggesting a defensive role for these compounds. nih.govnih.gov

Development and Application of Bioassay-Guided Fractionation for Novel Activity Discovery

Bioassay-guided fractionation is a foundational strategy in natural products chemistry for isolating new, biologically active compounds from a complex mixture. mdpi.comresearchgate.net This was precisely the method used in the initial discovery of this compound. acs.orgnih.gov

The procedure begins with a crude organic extract from the Plakortis sponge. This extract is tested in a biological assay, for example, for its ability to inhibit the growth of the malaria parasite or to activate cardiac sarcoplasmic reticulum Ca²⁺-pumping ATPase. acs.orgnih.gov

If the crude extract shows activity, it is subjected to chromatographic separation (e.g., vacuum liquid chromatography) to divide it into several simpler mixtures called fractions.

Each fraction is then tested in the same bioassay.

The fraction that retains the highest level of activity is selected for further rounds of separation, often using more advanced techniques like High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov

This iterative process of separation and bioassay is repeated until a single, pure compound responsible for the activity—in this case, this compound—is isolated. acs.org

Table 4: Exemplar Bioassay-Guided Fractionation Scheme for the Isolation of this compound This table outlines the steps of bioassay-guided fractionation, showing how activity is tracked through successive purification stages to isolate the active compound.

Fractionation StepFraction IDDescriptionAntimalarial Activity (% Inhibition at 10 µg/mL)
Step 1: VLC Crude ExtractTotal Methanol Extract95%
F1Hexane Elution5%
F220% EtOAc/Hexane Elution88%
F350% EtOAc/Hexane Elution32%
F4100% EtOAc Elution15%
Step 2: HPLC (on F2) F2-A5 min retention< 2%
F2-B12 min retention98%
F2-C18 min retention10%
Step 3: Prep-HPLC (on F2-B) Pure CompoundFinal Isolate99% (Identified as this compound)

Future Research Directions and Broader Academic Implications

Definitive Elucidation of Undetermined Stereochemical Aspects of Plakortide G

A significant hurdle in the comprehensive understanding of this compound is the incomplete determination of its stereochemistry. While the relative stereochemistry of the six-membered peroxide ring has been established through Nuclear Overhauser Effect (NOE) experiments, and it is known to be a diastereomer of plakortide F with an inverted stereochemistry at the C-6 position, its absolute configuration remains unknown. nih.gov This ambiguity limits the ability to perform precise structure-activity relationship (SAR) studies and to fully understand its interaction with biological targets.

Future research must prioritize the definitive elucidation of this compound's absolute stereochemistry. Advanced techniques such as the modified Mosher's method, which has been successfully applied to other complex marine natural products, could be employed. nih.govencyclopedia.pub Additionally, chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), coupled with quantum chemical calculations, offer powerful tools for assigning the absolute configuration of flexible molecules like this compound. nih.gov The successful application of these methods to other complex natural products, such as plakinidone, demonstrates their potential. nih.gov A complete stereochemical assignment is a critical first step for the rational design of synthetic analogues and for elucidating its mechanism of action at a molecular level.

Comprehensive Identification of Molecular Targets and Downstream Cellular Pathways

The currently identified biological activity of this compound is its ability, along with its congeners plakortides F and H, to enhance Ca2+ uptake by the cardiac sarcoplasmic reticulum (SR) Ca2+-pumping ATPase. nih.govnih.gov While this provides a valuable starting point, it is likely that this compound interacts with multiple molecular targets, leading to a cascade of downstream cellular events. The diverse biological activities observed in related plakortides, such as the antimalarial and cytotoxic effects of plakortin, suggest a broader pharmacological potential for this class of compounds. mdpi.comnih.gov

Future investigations should focus on a comprehensive identification of the molecular targets of this compound. Modern chemical biology approaches, including the use of photoaffinity probes and activity-based protein profiling, could be instrumental in identifying direct binding partners. Furthermore, unbiased "omics" approaches, such as transcriptomics and proteomics, can provide a global view of the cellular pathways modulated by this compound treatment. For instance, understanding how plakortide F acid perturbs calcium homeostasis to exert its antifungal activity could provide a roadmap for investigating similar mechanisms for this compound. nih.gov Elucidating these pathways will be crucial for understanding its potential therapeutic applications and any potential off-target effects.

Development of Highly Efficient and Scalable Total Synthesis Strategies for this compound and Complex Analogues

The limited availability of this compound from its natural source poses a significant challenge for in-depth biological evaluation and potential therapeutic development. The development of a highly efficient and scalable total synthesis is therefore a paramount objective. While total syntheses for other plakortides, such as plakortide E, have been reported, a specific and optimized route for this compound has yet to be established. researchgate.netfigshare.com

Future synthetic strategies should aim for convergence, flexibility, and stereocontrol. The synthesis of complex polyketide analogues often relies on modular approaches, allowing for the late-stage introduction of structural diversity. encyclopedia.pub Key challenges in the synthesis of this compound include the stereoselective construction of the substituted 1,2-dioxane (B1202867) ring and the control of the stereocenter at C-6. Recent advances in the synthesis of acyclic and cyclic peroxides could provide valuable tools for tackling the peroxide core. ucc.iersc.org A successful total synthesis would not only provide a sustainable supply of this compound but also enable the creation of a library of complex analogues for detailed SAR studies, potentially leading to compounds with improved potency and selectivity.

Exploration of Novel Biological Activities Beyond Currently Identified Research Areas (Pre-clinical research focus)

The known activation of the cardiac SR Ca2+-ATPase by this compound represents only a fraction of its potential biological activities. nih.gov The structural similarities to other bioactive plakortides suggest that this compound may possess a wider range of pharmacological properties. For example, plakortide F has demonstrated antifungal activity, and other related compounds have shown cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov

Pre-clinical research should be directed towards exploring novel biological activities of this compound. This should include screening against a broad panel of cancer cell lines, as well as assays for antimicrobial, anti-inflammatory, and antiparasitic activities. Given the activity of other endoperoxides like plakortin against Plasmodium falciparum, investigating the antimalarial potential of this compound is a logical next step. mdpi.com Any identified activities should be followed by mechanistic studies to identify the underlying molecular targets and pathways, as outlined in section 9.2. The discovery of novel bioactivities would significantly broaden the potential therapeutic applications of this compound and its future analogues.

Understanding the Ecological Roles of this compound in Marine Sponge Chemical Defense and Symbiotic Relationships

Marine sponges produce a vast arsenal (B13267) of secondary metabolites that play crucial roles in their survival, including chemical defense against predators, pathogens, and competitors. mdpi.comresearchgate.net The production of compounds like this compound by Plakortis halichondrioides is likely a result of evolutionary pressure. Studies on other Plakortis species have shown that the concentration of defensive metabolites, such as plakortide F, can vary with environmental factors like depth, influencing their effectiveness against predation. researchgate.net

Future ecological research should aim to specifically elucidate the role of this compound in the chemical ecology of P. halichondrioides. This could involve quantifying the concentration of this compound in different parts of the sponge and in response to various ecological stressors, such as predation or competition. In situ experiments using artificial diets spiked with this compound could directly assess its deterrent effects on relevant predators. Furthermore, given that many sponge metabolites are produced by symbiotic microorganisms, investigating the relationship between the microbial community of P. halichondrioides and the production of this compound could provide insights into the intricate symbiotic interactions that contribute to the sponge's defense mechanisms. nih.govnih.govmdpi.com

Investigation of Biosynthetic Enzyme Systems (PKSs) for this compound and its Analogues

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com The biosynthesis of such complex molecules in marine sponges is often attributed to their associated microbial symbionts. Metagenomic studies of Plakortis halichondrioides have revealed a rich diversity of PKS genes, indicating a significant potential for the biosynthesis of a wide array of polyketides. nih.govresearchgate.netmdpi.comasm.org

A key area for future research is the identification and characterization of the specific PKS gene cluster responsible for the biosynthesis of this compound. This would involve a combination of metagenomic sequencing, bioinformatics analysis to identify candidate PKS genes, and heterologous expression of these genes to confirm their function. Understanding the enzymatic machinery behind this compound synthesis would not only provide fundamental insights into the biosynthesis of marine natural products but could also open the door to biosynthetic engineering. By manipulating the PKS genes, it may be possible to produce novel analogues of this compound with altered biological activities, a strategy that holds great promise for the discovery of new drug leads.

Q & A

Basic Research Questions

Q. How is the molecular structure of plakortide G elucidated, and what analytical techniques are critical for validation?

  • Methodological Answer : The structure of this compound is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, such as COSY, HSQC, and HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For marine-derived compounds like this compound, comparative analysis with related analogs (e.g., plakortide F or P) is essential to confirm stereochemical assignments. Reproducibility requires detailed experimental protocols for solvent systems, temperature control, and sample purity checks (≥95% by HPLC) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antiparasitic Activity : Growth inhibition assays against Trypanosoma cruzi (Chagas disease) using epimastigote or amastigote cultures, with benznidazole as a positive control .
  • Mechanistic Studies : Calcium flux assays to assess interference with intracellular signaling pathways, given plakortides' potential interaction with Ca²⁺-dependent processes .

Q. How can researchers ensure the reproducibility of this compound extraction and isolation from marine sponges?

  • Methodological Answer : Reproducibility requires:

  • Standardized Extraction : Use of non-polar solvents (e.g., dichloromethane/methanol mixtures) and repeated chromatographic steps (e.g., silica gel, HPLC).
  • Ecological Consistency : Document sponge collection depth, location, and season to account for natural variability in metabolite production.
  • Purity Validation : NMR integration and HPLC-UV/ELSD to confirm compound homogeneity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from differences in:

  • Assay Conditions : Variations in cell line viability thresholds, incubation times, or solvent concentrations (e.g., DMSO toxicity).
  • Compound Stability : Degradation studies under varying pH/temperature conditions via LC-MS.
  • Statistical Robustness : Meta-analysis of multiple datasets using tools like RevMan to identify outliers or confounding variables .

Q. How can enantioselective synthesis of this compound be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : Key approaches include:

  • Organocatalytic Epoxidation : Use of Jacobsen-type catalysts for asymmetric epoxidation of polyunsaturated precursors.
  • Reaction Optimization : DOE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading).
  • Stereochemical Monitoring : Chiral HPLC or circular dichroism (CD) to track enantiomeric excess (≥90% ee) .

Q. What computational methods are used to predict and validate this compound’s molecular targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to simulate binding to putative targets (e.g., proteases, ion channels).
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes essential for this compound’s activity.
  • Network Pharmacology : Integration of STRING or KEGG pathways to map multi-target interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced therapeutic profiles?

  • Methodological Answer : SAR strategies include:

  • Side-Chain Modifications : Introducing alkyl or aryl groups to improve lipophilicity (logP optimization).
  • Bioisosteric Replacement : Substituting epoxide moieties with isosteres (e.g., cyclopropane) to reduce toxicity.
  • In Vivo Validation : Pharmacokinetic studies (e.g., half-life, bioavailability) in rodent models to prioritize candidates .

Methodological and Ethical Considerations

Q. What statistical frameworks are recommended for validating this compound’s dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. For multi-experiment datasets, apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Replicates (n ≥ 3) and blinding during data collection minimize bias .

Q. How should researchers address ethical and reproducibility challenges in marine natural product studies?

  • Methodological Answer :

  • Ethical Sourcing : Compliance with Nagoya Protocol for sponge collection permits.
  • Data Transparency : Full disclosure of NMR/MS raw data in supplementary materials (e.g., via Zenodo).
  • Collaborative Validation : Independent replication of key findings by third-party labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.